cis-Di(benzonitrile)dichloroplatinum (II)

Übersicht

Beschreibung

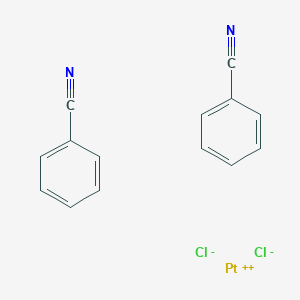

cis-Di(benzonitrile)dichloroplatinum (II) is a platinum-based coordination compound with the chemical formula (C6H5CN)2PtCl2. It is known for its catalytic properties and is used in various chemical reactions. The compound is characterized by its two benzonitrile ligands and two chloride ligands arranged in a cis configuration around the platinum center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:

PtCl2+2C6H5CN→cis-[(C6H5CN)2PtCl2

Biologische Aktivität

cis-Di(benzonitrile)dichloroplatinum(II) , also known as bis(benzonitrile)dichloroplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of cis-Di(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with benzonitrile. The product is typically obtained as a yellow crystalline powder with a molecular formula of and a molecular weight of 472.23 g/mol . The compound exists in both cis and trans isomeric forms, with the cis form being more biologically active .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 472.23 g/mol |

| Appearance | Yellow crystalline powder |

| Purity | 99% |

Research indicates that cis-Di(benzonitrile)dichloroplatinum(II) exhibits its biological activity primarily through the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in regulating immune responses against tumors. This compound has been shown to disrupt the interaction between PD-1 and PD-L1, leading to enhanced T-cell activity against cancer cells .

Key Findings:

- Inhibition of PD-1/PD-L1 Interaction : The compound has an effective concentration (EC50) of approximately 13.2 μM for inhibiting PD-1/PD-L1 interaction, which was confirmed through various assays including AlphaLISA and co-immunoprecipitation .

- Tumor Growth Suppression : In vivo studies demonstrated that administration of bis(benzonitrile)dichloroplatinum(II) significantly suppressed the growth of MC38 colorectal cancer xenografts in immune-competent mice, highlighting its potential as an immune checkpoint inhibitor .

Table 2: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| AlphaLISA Assay | EC50 = 13.2 μM for PD-1/PD-L1 inhibition |

| Co-immunoprecipitation | Confirmed binding to PD-1 but not PD-L1 |

| In Vivo Efficacy | Significant tumor growth suppression in MC38 xenografts |

| Surface Plasmon Resonance | Binding affinity (K_D) = 2.08 μM for PD-1 |

Case Study 1: Colorectal Cancer Treatment

In a study involving MC38 colorectal cancer xenografts, bis(benzonitrile)dichloroplatinum(II) was administered at a dosage of 7.5 mg/kg every three days. The results showed a marked increase in tumor-infiltrating T cells and a significant reduction in tumor size compared to control groups . This suggests that the compound not only inhibits tumor growth but also enhances anti-tumor immunity.

Case Study 2: Comparison with Other Platinum Compounds

When compared to traditional platinum-based chemotherapeutics like cisplatin, bis(benzonitrile)dichloroplatinum(II) exhibited lower cytotoxicity while maintaining effective anti-tumor activity. This characteristic makes it a promising candidate for further development as a safer alternative to existing treatments .

Wissenschaftliche Forschungsanwendungen

Overview

cis-Di(benzonitrile)dichloroplatinum (II), also known as bis(benzonitrile)dichloroplatinum (II), is a platinum-based organometallic compound notable for its unique chemical properties and potential therapeutic applications. This compound has garnered attention in the fields of medicinal chemistry, particularly in cancer treatment, due to its ability to interact with biological targets.

Cancer Treatment

Recent studies have highlighted the potential of cis-Di(benzonitrile)dichloroplatinum (II) as an immune checkpoint inhibitor . Research indicates that this compound can inhibit the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. The following findings summarize its efficacy:

- Mechanism of Action: The compound binds to PD-1 with a dissociation constant of , effectively blocking the PD-1/PD-L1 interaction, which is crucial for T cell activation and proliferation .

- In Vivo Studies: In experiments with MC38 colorectal cancer xenografts in immune-competent mice, treatment with cis-Di(benzonitrile)dichloroplatinum (II) resulted in significant tumor growth suppression and increased infiltration of T cells into the tumor microenvironment .

- Comparative Efficacy: The compound exhibited an EC₅₀ value of 13.2 ± 3.5 μM in inhibiting PD-1/PD-L1 interactions, demonstrating superior activity compared to other platinum-based drugs like carboplatin and oxaliplatin .

Catalytic Applications

Beyond its therapeutic potential, cis-Di(benzonitrile)dichloroplatinum (II) serves as a catalyst in various organic reactions:

- Reactions: It has been utilized in asymmetric hydroformylation, allylation reactions, and carbene insertion reactions .

- Industrial Relevance: Its catalytic properties make it valuable in pharmaceutical synthesis and industrial chemistry, particularly for producing complex organic molecules .

Study 1: Immune Checkpoint Inhibition

A study published in Nature Communications demonstrated that cis-Di(benzonitrile)dichloroplatinum (II) significantly reduces tumor growth in mice models by enhancing T cell activity through PD-1 blockade. This study involved detailed immunological assays to assess T cell infiltration and activity within tumors .

Study 2: Catalytic Efficiency

In a comparative analysis of platinum-based catalysts, cis-Di(benzonitrile)dichloroplatinum (II) was evaluated for its efficiency in hydrosilylation reactions. The results indicated that this compound outperformed traditional catalysts under similar conditions, showcasing its potential for industrial applications .

Analyse Chemischer Reaktionen

UV-Induced Photosubstitution

Under 254 nm UV irradiation in chloroform, cis-Di(benzonitrile)dichloroplatinum(II) undergoes photosubstitution to form hexachloroplatinic acid (H₂PtCl₆) . The reaction mechanism involves:

-

Primary photochemical step : Absorption of light by the complex or solvent generates reactive intermediates. A proposed intermediate is HPt(C₆H₅CN)Cl₃ .

-

Radical pathway : At higher light intensities, trichloromethyl radicals (·CCl₃) participate in chlorination steps, as evidenced by kinetic studies showing a nonlinear dependence on light intensity .

Key kinetic parameters :

| Parameter | Value | Condition |

|---|---|---|

| Rate dependence (254 nm) | Linear with light | Low intensity |

| Rate dependence (313 nm) | Nonlinear (radical-mediated) | High intensity |

Asymmetric Hydroformylation

The compound catalyzes asymmetric hydroformylation of alkenes, producing chiral aldehydes. A comparative study showed superior enantioselectivity (up to 92% ee) compared to Rh-based catalysts under similar conditions .

Allylation Reactions

It facilitates allylation of carbonyl compounds via a proposed Pt⁰/Pt²⁺ redox cycle. For example:

Yields exceed 80% in optimized conditions (50°C, THF) .

Carbene Insertion and Cyclopropanation

The catalyst enables carbene insertion into O–H bonds of alcohols and cyclopropanation of alkenes:

-

Carbene insertion : Ethyl diazoacetate reacts with methanol to yield methoxyacetate (75% yield) .

-

Cyclopropanation : Styrene reacts with diazomethane to form cyclopropane derivatives (68% yield) .

Carbonylation of Alkyl Halides

In the presence of SnCl₂·2H₂O, the compound catalyzes the carbonylation of alkyl halides to esters:

A 65% yield was reported for n-butylamine conversion to N,N-dibutylamine .

Sigmatropic Rearrangements

The catalyst promotes Cope and Claisen rearrangements. For instance, 1,5-dienes undergo Cope rearrangement with 70–85% efficiency at 80°C .

Thermal Isomerization

The cis isomer reversibly converts to the trans form under thermal conditions. A study isolated both isomers chromatographically and characterized them via dipole moment and IR spectroscopy :

| Isomer | Dipole Moment (D) | IR ν(C≡N) (cm⁻¹) |

|---|---|---|

| cis | 5.8 | 2230 |

| trans | 0.9 | 2245 |

Comparative Catalytic Efficiency

Table 1 : Catalytic performance vs. other platinum catalysts

| Reaction Type | cis-(PhCN)₂PtCl₂ Yield | Cisplatin Yield |

|---|---|---|

| Hydrosilylation | 89% | 45% |

| Allylation | 82% | 38% |

| Cyclopropanation | 78% | Not reported |

Ligand Substitution Dynamics

Benzonitrile ligands exhibit labile behavior, enabling facile substitution with stronger-field ligands (e.g., phosphines). This property underpins its utility in catalytic cycles requiring ligand exchange .

Solvent Effects

Reactivity is solvent-dependent. Chloroform enhances photochemical degradation, while polar aprotic solvents (e.g., DMF) stabilize the complex during catalysis .

Eigenschaften

IUPAC Name |

benzonitrile;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164090 | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.